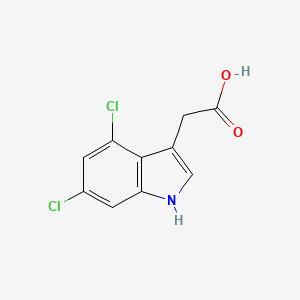

2-(4,6-dichloro-1H-indol-3-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 295296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4,6-dichloro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c11-6-2-7(12)10-5(1-9(14)15)4-13-8(10)3-6/h2-4,13H,1H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTGBOYWQQKIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C2CC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50315535 | |

| Record name | (4,6-Dichloro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63352-95-4 | |

| Record name | 4,6-Dichloro-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63352-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 295296 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063352954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC295296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4,6-Dichloro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a halogenated derivative of the natural auxin, Indole-3-acetic acid (IAA). While direct experimental data for this specific dichloro-analog is not extensively published, this document synthesizes information from the parent compound and related chlorinated derivatives to provide robust predictions and contextual understanding. We delve into the molecular structure, predicted properties such as melting point, solubility, pKa, and LogP, and outline the established experimental protocols for their empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior for applications ranging from agrochemical development to pharmaceutical research.

Introduction: The Significance of Halogenated Indoleacetic Acids

Indole-3-acetic acid (IAA) is the most ubiquitous and physiologically active auxin in plants, playing a pivotal role in nearly every aspect of plant growth and development.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, and modifications to the indole ring can dramatically alter biological activity. Halogenation, in particular, is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Chlorinated analogs of IAA, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), are known to be potent natural auxins, exhibiting higher activity and different physiological effects compared to the parent IAA.[3] The introduction of chlorine atoms onto the indole ring influences the molecule's electronic distribution and steric profile, which in turn dictates its interaction with biological targets. Understanding the fundamental physicochemical properties of a dichlorinated analog like this compound is therefore a critical first step in elucidating its potential as a highly active plant growth regulator, a herbicide, or a lead compound for novel therapeutics.

Molecular Structure and Identification

A clear understanding of the molecular structure is foundational to predicting its chemical behavior.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₇Cl₂NO₂

-

Molecular Weight: 244.08 g/mol

-

Chemical Structure:

Caption: Workflow for solubility determination via the shake-flask method.

Methodology (Shake-Flask Method):

-

Preparation: Add an excess amount of solid this compound to a known volume of deionized water in a sealed flask. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is critically important and is typically achieved by centrifugation followed by filtration through a 0.22 µm filter to remove any fine particulates.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Determination of Acid Dissociation Constant (pKa)

Principle: The pKa is a measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the protonated (acidic) and deprotonated (carboxylate) forms are present in equal concentrations. Potentiometric titration is a highly accurate method for its determination.

Methodology (Potentiometric Titration):

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water), as its low aqueous solubility may preclude using water alone.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the first derivative of the titration curve can be used to accurately locate the equivalence point.

Caption: Inductive effect of chlorine atoms on the acidity of the molecule.

Synthesis and Potential Applications

Synthesis: The synthesis of this compound would likely follow established methods for creating substituted indole-3-acetic acids, such as the Fischer indole synthesis. [4]A plausible route involves the reaction of 4,6-dichlorophenylhydrazine with a suitable keto-acid or its ester, followed by cyclization under acidic conditions.

Potential Applications:

-

Agrochemicals: Given the high potency of other chlorinated IAAs, this compound is a strong candidate for a highly active synthetic auxin, potentially useful as a plant growth regulator or herbicide. [3]2. Pharmaceutical Research: The indole nucleus is a common motif in pharmacologically active compounds. The specific dichlorination pattern could confer novel activities, for instance, as an antibacterial or anticancer agent, by altering its binding to target proteins. [5]

Conclusion

While this compound remains a compound with limited publicly available data, its physicochemical properties can be reliably predicted based on the well-understood principles of physical organic chemistry and data from analogous structures. It is anticipated to be a crystalline solid with a high melting point, very low aqueous solubility, and increased acidity and lipophilicity compared to Indole-3-acetic acid. These properties are crucial for predicting its biological fate, from membrane transport to metabolic stability, and are essential for its development in any potential application. The experimental protocols outlined herein provide a clear roadmap for the empirical validation of these characteristics.

References

-

Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents | Request PDF - ResearchGate. (URL: [Link])

-

Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem. (URL: [Link])

-

Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters - ResearchGate. (URL: [Link])

-

4-Chloroindole-3-acetic acid | C10H8ClNO2 | CID 100413 - PubChem. (URL: [Link])

-

Indole-3-acetic Acid - Organic Syntheses Procedure. (URL: [Link])

-

Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects - PubMed Central. (URL: [Link])

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - NIH. (URL: [Link])

Sources

- 1. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid

Foreword: A Note on Scientific Rationale

This guide delves into the molecular mechanism of action of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid, a synthetic auxin derivative. It is important to preface this exploration with the acknowledgment that, as of the current scientific landscape, direct research on this specific dichloro-indole is limited. Therefore, this document is constructed upon a robust foundation of established principles governing the action of the parent compound, indole-3-acetic acid (IAA), and its well-studied chlorinated analogs, most notably 4-chloroindole-3-acetic acid (4-Cl-IAA). The insights and protocols presented herein are a synthesis of established knowledge and logical scientific extrapolation, designed to provide a comprehensive and actionable framework for researchers, scientists, and drug development professionals.

Introduction to Indole-3-Acetic Acid Analogs: From Phytohormones to Herbicides

Indole-3-acetic acid (IAA) is the principal and most ubiquitous auxin in plants, a class of phytohormones that orchestrate a vast array of developmental processes, including cell elongation, division, and differentiation.[1][2] The diverse effects of auxin are concentration-dependent, and its signaling pathway is a testament to elegant molecular regulation. Synthetic auxins, such as this compound, are engineered molecules that mimic the action of endogenous IAA, often with enhanced potency and stability, leading to their widespread use as herbicides.[3][4] At low concentrations, these synthetic compounds can stimulate plant growth; however, at higher concentrations, they overwhelm the plant's homeostatic mechanisms, leading to uncontrolled, disorganized growth and ultimately, lethality.[5]

The herbicidal efficacy of synthetic auxins is largely attributed to their enhanced stability against metabolic degradation within the plant, a feature often conferred by halogenation of the indole ring.[3] Chlorinated derivatives, in particular, have demonstrated significantly higher biological activity compared to the parent IAA.[6][7] This guide will dissect the core mechanism of auxin action and then explore the pivotal role of chlorination in augmenting this activity, with a specific focus on the implications for this compound.

The Core Auxin Signaling Pathway: A Molecular Glue Mechanism

The primary mechanism of auxin action is a sophisticated signaling cascade that culminates in the transcriptional regulation of auxin-responsive genes. This pathway is elegantly controlled by a trio of key protein families: the TIR1/AFB F-box proteins (auxin receptors), the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[3][8][9][10][11][12]

At low auxin concentrations:

-

Aux/IAA proteins heterodimerize with ARF transcription factors that are bound to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.[13][14][15]

-

This interaction represses the transcriptional activity of the ARFs, effectively silencing the expression of auxin-responsive genes.

At high auxin concentrations:

-

Auxin enters the nucleus and acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the degron motif of an Aux/IAA repressor protein.[3][16]

-

This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[3][8][17]

-

The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then either activate or repress the transcription of its target genes, leading to the physiological responses associated with auxin.[8][18]

Diagram of the Core Auxin Signaling Pathway

Caption: A streamlined workflow for the protoplast transient expression assay.

Root Elongation and Lateral Root Formation Bioassay

This whole-plant bioassay provides a physiological readout of auxin activity.

Methodology:

-

Seed Sterilization and Germination: Sterilize seeds of a model plant like Arabidopsis thaliana and germinate them on a sterile growth medium.

-

Treatment: Transfer seedlings to a growth medium containing a range of concentrations of this compound, IAA, and a control.

-

Growth Conditions: Grow the seedlings under controlled environmental conditions (light, temperature, humidity).

-

Measurement: After a set period (e.g., 7-10 days), measure the primary root length and the number of lateral roots.

-

Data Analysis: Plot dose-response curves to compare the effects of the compounds. Increased inhibition of primary root growth and a higher number of lateral roots are indicative of auxin activity.

Concluding Remarks and Future Directions

The mechanism of action of this compound is firmly rooted in the fundamental principles of auxin biology. Its dichloro-substitution on the indole ring likely confers enhanced stability and modulates its interaction with the TIR1/AFB family of auxin receptors, leading to potent and persistent activation of the auxin signaling pathway. This, in turn, results in the disruption of normal plant growth and development, culminating in its herbicidal action.

Future research should focus on direct experimental validation of these hypotheses. Specifically, determining the binding affinities of this compound to the various TIR1/AFB receptors and elucidating its metabolic fate within different plant species will provide a more granular understanding of its selectivity and efficacy. Such studies will not only solidify our knowledge of this particular compound but also contribute to the broader understanding of structure-activity relationships within the versatile class of synthetic auxins.

References

-

4-Chloroindole-3-Acetic Acid. (2016). publications.gc.ca. [Link]

-

Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (n.d.). MDPI. [Link]

-

Auxin signaling: a big question to be addressed by small molecules. (n.d.). PubMed Central (PMC). [Link]

-

Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. (2000). researchgate.net. [Link]

-

Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. (n.d.). MDPI. [Link]

-

Synthesis and Biological Activities of 4-chloroindole-3-acetic Acid and Its Esters. (n.d.). PubMed. [Link]

-

Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. (2023). PubMed Central (PMC). [Link]

-

Auxin Signaling. (n.d.). PubMed Central (PMC). [Link]

-

AUX/IAA Proteins Are Active Repressors, and Their Stability and Activity Are Modulated by Auxin. (n.d.). PubMed Central (PMC). [Link]

-

Experimental procedures for extraction and derivatization of auxin and... (n.d.). ResearchGate. [Link]

-

The F-box protein TIR1 is an auxin receptor. (n.d.). PubMed. [Link]

-

Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them?. (2020). PubMed Central (PMC). [Link]

-

A Review of Auxin Response Factors (ARFs) in Plants. (n.d.). Frontiers. [Link]

-

Synthetic Auxins | Herbicide Symptoms. (n.d.). UC Agriculture and Natural Resources. [Link]

-

Synthetic Auxin Resistant Weeds. (n.d.). hracglobal.com. [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PubMed Central (PMC). [Link]

-

Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses. (n.d.). mdpi.com. [Link]

-

2P1Q: Mechanism of Auxin Perception by the TIR1 ubiquitin ligase. (2007). RCSB PDB. [Link]

-

The role of indole derivative in the growth of plants: A review. (2023). Frontiers. [Link]

-

Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. (n.d.). jstage.jst.go.jp. [Link]

-

Evidence That Chlorinated Auxin Is Restricted to the Fabaceae But Not to the Fabeae. (n.d.). Oxford Academic. [Link]

-

The Roles of Auxin Response Factor Domains in Auxin-Responsive Transcription. (n.d.). PubMed Central (PMC). [Link]

- Process of producing indole-3-acetic acids. (1955).

-

Auxin Herbicide Action: Lifting the Veil Step by Step. (n.d.). PubMed Central (PMC). [Link]

-

Evolution of nuclear auxin signaling: lessons from genetic studies with basal land plants. (2017). Oxford Academic. [Link]

-

AUX/IAA protein (IPR003311). (n.d.). EMBL-EBI. [Link]

-

Auxin Response Factors: output control in auxin biology. (2018). Oxford Academic. [Link]

-

(PDF) Indole-3-acetic acid in plant-microbe interactions. (n.d.). ResearchGate. [Link]

-

Complex regulation of the TIR1/AFB family of auxin receptors. (2009). PNAS. [Link]

-

The single evolutionary origin of chlorinated auxin provides a phylogenetically informative trait in the Fabaceae. (2016). PubMed Central (PMC). [Link]

-

Auxin Signaling in Regulation of Plant Translation Reinitiation. (n.d.). Frontiers. [Link]

-

Indole-3-acetic acid. (n.d.). Wikipedia. [Link]

-

ARF - PlantTFDB. (n.d.). Plant Transcription Factor Database. [Link]

-

Mechanisms of Auxin Signalling Pathways in Plants: A Comprehensive Review. (2023). mdpi.com. [Link]

-

plant growth and development chapter 13. (n.d.). NCERT. [Link]

-

Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. (2022). MDPI. [Link]

-

TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. (n.d.). Oxford Academic. [Link]

-

4.4.1: Auxin. (2023). Biology LibreTexts. [Link]

-

Mechanism of action of natural auxins and the auxinic herbicides. (n.d.). ResearchGate. [Link]

-

Synthetic Auxins. (n.d.). NC State Extension Publications. [Link]

-

Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. (2012). PubMed Central (PMC). [Link]

-

Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development. (2019). PNAS. [Link]

-

Distinct functions of TIR1 and AFB1 receptors in auxin signalling. (2023). bioRxiv. [Link]

-

Correlation of structural and physico-chemical parameters with the bioactivity of alkylated derivatives of indole-3-acetic acid, a phytohormone (auxin). (n.d.). PubMed. [Link]

-

Genome-wide analysis of auxin response factor (ARF) genes and functional identification of MdARF2 reveals the involvement in the regulation of anthocyanin accumulation in apple. (n.d.). Taylor & Francis Online. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Review of Auxin Response Factors (ARFs) in Plants [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. AUX/IAA Proteins Are Active Repressors, and Their Stability and Activity Are Modulated by Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. InterPro [ebi.ac.uk]

- 15. planttfdb.gao-lab.org [planttfdb.gao-lab.org]

- 16. rcsb.org [rcsb.org]

- 17. The F-box protein TIR1 is an auxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Roles of Auxin Response Factor Domains in Auxin-Responsive Transcription - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4,6-dichloro-1H-indol-3-yl)acetic acid, a halogenated derivative of the phytohormone indole-3-acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a comprehensive understanding of the structural characterization of this compound. The guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy as they apply to this specific molecule.

Introduction

This compound is a synthetic auxin derivative. The introduction of chlorine atoms at the 4 and 6 positions of the indole ring significantly alters its electronic properties and, consequently, its biological activity and spectroscopic characteristics. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for studying its interactions in biological systems. This guide will provide a detailed interpretation of its ¹H NMR, ¹³C NMR, MS, and IR spectra, supported by established principles of spectroscopic analysis.

Molecular Structure and Key Features

The structure of this compound presents several key features that are crucial for interpreting its spectra:

-

Indole Ring System: A bicyclic aromatic system containing a pyrrole ring fused to a benzene ring. The nitrogen atom in the pyrrole ring and the aromatic protons provide key NMR signals.

-

Dichloro Substitution: The two chlorine atoms on the benzene ring are strong electron-withdrawing groups, which will significantly influence the chemical shifts of the aromatic protons and carbons.

-

Acetic Acid Side Chain: The -CH₂COOH group attached to the C3 position of the indole ring has characteristic NMR and IR signals.

The following diagram illustrates the molecular structure and numbering of the atoms.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring protons in a molecule.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | br s | 1H | N-H (Indole) |

| ~10.5 | br s | 1H | O-H (Acid) |

| ~7.5 | s | 1H | H-2 |

| ~7.3 | s | 1H | H-5 |

| ~7.1 | s | 1H | H-7 |

| ~3.7 | s | 2H | -CH₂- (Methylene) |

Note: The predicted chemical shifts are based on the analysis of related indole-3-acetic acid derivatives and the known effects of chloro-substituents on aromatic systems. The exact values may vary depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum

-

Indole N-H Proton: The proton attached to the nitrogen of the indole ring is expected to appear as a broad singlet at a downfield chemical shift (around 11.0 ppm) due to its acidic nature and participation in hydrogen bonding.

-

Carboxylic Acid O-H Proton: The acidic proton of the carboxylic acid group will also be a broad singlet, typically in the region of 10-12 ppm. Its broadness is a result of chemical exchange.

-

Aromatic Protons (H-2, H-5, H-7):

-

The proton at the C-2 position (H-2) is adjacent to the nitrogen atom and is expected to be a singlet around 7.5 ppm.

-

The protons on the benzene ring (H-5 and H-7) are in a dichlorinated environment. Due to the symmetrical substitution pattern, they are expected to appear as singlets. The electron-withdrawing effect of the chlorine atoms will deshield these protons, causing them to resonate at a relatively downfield region (~7.1-7.3 ppm).

-

-

Methylene Protons: The two protons of the methylene group (-CH₂-) in the acetic acid side chain are chemically equivalent and are expected to appear as a singlet around 3.7 ppm.

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons. DMSO-d₆ is often preferred for observing N-H and O-H protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

Caption: General workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (Acid) |

| ~136 | C-7a |

| ~128 | C-3a |

| ~125 | C-2 |

| ~124 | C-4 |

| ~122 | C-6 |

| ~121 | C-5 |

| ~111 | C-7 |

| ~108 | C-3 |

| ~31 | -CH₂- (Methylene) |

Note: These are predicted chemical shifts based on known data for indole derivatives and the expected influence of the chloro-substituents.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is the most deshielded and will appear at the lowest field, around 173 ppm.

-

Aromatic Carbons: The eight carbons of the indole ring will have distinct chemical shifts. The carbons directly attached to the chlorine atoms (C-4 and C-6) will be significantly affected. The quaternary carbons (C-3a and C-7a) will also have characteristic shifts.

-

Methylene Carbon: The carbon of the methylene group (-CH₂-) will appear at a higher field, around 31 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be needed due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Tune the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum (i.e., all signals will appear as singlets).

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectral Data

| m/z | Interpretation |

| 243/245/247 | [M]⁺, Molecular ion peak with isotopic pattern for two chlorine atoms |

| 198/200/202 | [M - COOH]⁺, Loss of the carboxylic acid group |

| 162/164 | Further fragmentation |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The relative intensities of the M, M+2, and M+4 peaks will be approximately in the ratio of 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl. This provides strong evidence for the presence of two chlorine atoms.

-

Fragmentation Pattern: A prominent fragmentation pathway would be the loss of the carboxylic acid group (-COOH, 45 Da) from the molecular ion, leading to a fragment ion at m/z 198 (for the ³⁵Cl isotopes).

Caption: Predicted major fragmentation pathway in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺.

-

Mass Analysis: A high-resolution mass analyzer (e.g., TOF or Orbitrap) can provide accurate mass measurements, confirming the elemental composition.

-

Tandem MS (MS/MS): To study the fragmentation pattern, the molecular ion can be isolated and subjected to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Carboxylic Acid |

| ~3300 | N-H stretch | Indole |

| ~3050 | C-H stretch (aromatic) | Indole Ring |

| ~2950 | C-H stretch (aliphatic) | -CH₂- |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1470 | C=C stretch (aromatic) | Indole Ring |

| ~1100 | C-Cl stretch | Dichloro-substituent |

Interpretation of the IR Spectrum

-

O-H and N-H Stretching: A broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. The N-H stretching of the indole ring will appear as a sharper peak around 3300 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group (C=O) of the carboxylic acid.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will be just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching vibrations of the indole ring will appear in the 1600-1470 cm⁻¹ region.

-

C-Cl Stretching: The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically around 1100 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet or a Nujol mull. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet or Nujol is recorded first and then subtracted from the sample spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a detailed and unambiguous structural characterization. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers working with this compound, enabling its confident identification and quality control. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.

References

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

-

Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

-

Title: PubChem Source: National Center for Biotechnology Information, U.S. National Library of Medicine. URL: [Link]

An In-depth Technical Guide to 2-(4,6-dichloro-1H-indol-3-yl)acetic acid: From Synthesis to Potential Applications

Foreword: Unraveling the Journey of a Dichloro-indole Acetic Acid Derivative

This technical guide delves into the discovery, history, and scientific intricacies of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid, a halogenated derivative of the well-known indole-3-acetic acid (IAA). While the specific historical records detailing the initial synthesis and discovery of this particular dichloro-indole derivative are not extensively documented in mainstream scientific literature, its existence and development can be contextualized within the broader and richer history of indole chemistry and the relentless pursuit of novel therapeutic agents. This guide, therefore, presents a comprehensive overview based on established principles of organic synthesis, structure-activity relationship (SAR) studies of related compounds, and the known biological activities of the indole acetic acid scaffold.

The narrative will follow a logical progression, commencing with the foundational understanding of the parent molecule, indole-3-acetic acid, and its significance. We will then explore the plausible synthetic pathways leading to the creation of this compound, drawing parallels with established indole synthesis methodologies. A significant portion of this guide is dedicated to the exploration of its potential biological activities, with a particular focus on its likely role as an anti-inflammatory agent, a characteristic shared by many of its structural analogs. The discussion will be grounded in the well-established pharmacology of non-steroidal anti-inflammatory drugs (NSAIDs) that feature the indole acetic acid core.

This document is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of organic chemistry and pharmacology. By providing a detailed, albeit partially inferred, account of this compound, we aim to stimulate further research and exploration into its therapeutic potential.

The Indole Acetic Acid Scaffold: A Privileged Structure in Nature and Medicine

The story of this compound begins with its parent compound, indole-3-acetic acid (IAA). IAA is the most common and physiologically active auxin in plants, a class of phytohormones that regulate various aspects of plant growth and development.[1][2] Its discovery and elucidation as a key plant growth regulator in the early 20th century marked a significant milestone in plant biology.

Beyond its role in the botanical world, the indole nucleus is a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. The indole acetic acid framework, in particular, has served as a foundational template for the development of numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[3]

The Genesis of this compound: A Tale of Synthesis

Plausible Synthetic Pathway: The Fischer Indole Synthesis

The synthesis of this compound via the Fischer indole synthesis would likely commence with 3,5-dichlorophenylhydrazine and a suitable keto-acid or its ester derivative.

Experimental Protocol: Fischer Indole Synthesis of this compound (Proposed)

Step 1: Formation of the Phenylhydrazone

-

In a round-bottom flask, dissolve 3,5-dichlorophenylhydrazine in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of levulinic acid or its ethyl ester.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

-

The resulting phenylhydrazone can be isolated by filtration or used directly in the next step.

Step 2: Acid-Catalyzed Cyclization

-

To the phenylhydrazone solution, add a strong acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.

-

Heat the reaction mixture to a temperature ranging from 80°C to 150°C, depending on the chosen catalyst and solvent.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the precipitate by filtration and wash thoroughly with water.

Step 3: Hydrolysis (if starting with an ester)

-

If the starting material was an ester of levulinic acid, the resulting product will be the corresponding ester of this compound.

-

Hydrolyze the ester to the carboxylic acid by refluxing with an aqueous solution of a base such as sodium hydroxide or potassium hydroxide.

-

After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the final product.

-

Collect the this compound by filtration, wash with water, and dry.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Diagram: Proposed Fischer Indole Synthesis

Caption: Proposed Fischer Indole Synthesis for the target compound.

Biological Activity and Therapeutic Potential: An Anti-Inflammatory Agent in the Making?

The structural similarity of this compound to known NSAIDs strongly suggests that its primary biological activity would be in the realm of anti-inflammatory action. Indole acetic acid derivatives, such as Indomethacin, are well-established inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[3]

The Cyclooxygenase (COX) Pathway: A Likely Target

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules. NSAIDs exert their therapeutic effect by inhibiting these enzymes, thereby reducing the production of prostaglandins and alleviating pain, inflammation, and fever.

Table 1: Comparison of Structural Features with Known Indole-based NSAIDs

| Compound | Key Structural Features | Known Biological Activity |

| Indomethacin | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid | Potent non-selective COX inhibitor |

| This compound | Dichloro substitution on the indole ring | Predicted COX inhibitor |

The presence of the dichloro substituents on the indole ring of the target molecule is likely to influence its potency and selectivity towards the COX isoforms. Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Diagram: The Cyclooxygenase Pathway and NSAID Inhibition

Caption: Inhibition of the COX pathway by NSAIDs.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of indole acetic acid derivatives as NSAIDs has been extensively studied. Key structural features that influence activity include:

-

The Carboxylic Acid Group: This acidic moiety is crucial for binding to the active site of the COX enzyme.[5]

-

The Indole Ring: The heterocyclic core serves as a scaffold for positioning other functional groups.

-

Substituents on the Indole Ring: The nature and position of substituents on the indole ring significantly impact potency and COX selectivity. The dichloro substitution in the 4 and 6 positions of the target molecule would likely enhance its lipophilicity, potentially influencing its absorption and distribution.

Future Directions and Research Perspectives

The information presented in this guide, while comprehensive in its scope, highlights the need for further experimental investigation into this compound. Key areas for future research include:

-

Definitive Synthesis and Characterization: The proposed synthetic pathway should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, Mass Spectrometry, etc.).

-

In Vitro Biological Evaluation: The compound should be screened for its inhibitory activity against COX-1 and COX-2 to confirm its mechanism of action and determine its selectivity profile.

-

In Vivo Efficacy and Safety Studies: Preclinical studies in animal models of inflammation are necessary to evaluate the therapeutic potential and safety profile of the compound.

-

Exploration of Other Potential Activities: Given the diverse biological activities of indole derivatives, screening for other pharmacological effects (e.g., anticancer, antimicrobial) may be warranted.

Conclusion

While the specific historical narrative of this compound remains to be fully elucidated, its chemical structure and the wealth of knowledge surrounding the indole acetic acid scaffold provide a strong foundation for understanding its potential as a bioactive molecule. By drawing upon established synthetic methodologies and the well-documented pharmacology of related compounds, we can confidently predict its likely role as an anti-inflammatory agent. This technical guide serves as a comprehensive resource and a call to action for the scientific community to further investigate this promising compound and unlock its full therapeutic potential.

References

-

Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]

-

Indole-3-acetic acid. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Inman, M., & Moody, C. J. (2013). Indole synthesis–something old, something new. Chemical Science, 4(1), 29-41. [Link]

-

Khan, N., et al. (2021). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 26(15), 4477. [Link]

-

Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]

-

Amit Lunkad. (2021, March 1). NSAIDs: SAR of Indole acetic acid [Video]. YouTube. [Link]

-

Zhao, Y. (2012). Auxin biosynthesis and its role in plant development. Annual review of plant biology, 63, 49-64. [Link]

Sources

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Indole synthesis [organic-chemistry.org]

- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

A Researcher's Guide to the Potential Plant Growth Regulating Effects of 2-(4,6-dichloro-1H-indol-3-yl)acetic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid, a synthetic auxin analog with potential applications in plant growth regulation. While direct experimental data on this specific compound is limited in publicly accessible literature, this document synthesizes knowledge from structurally related compounds, including the natural auxin indole-3-acetic acid (IAA) and its halogenated derivatives, to project its likely synthesis, mechanism of action, and biological effects. Detailed experimental protocols for synthesis, bioassays, and analytical quantification are provided to empower researchers in the exploration of this and other novel auxin analogs.

Introduction: The Rationale for Novel Auxin Analogs

Auxins are a class of phytohormones that play a central role in nearly every aspect of plant growth and development, from cell elongation and division to root initiation and fruit development.[1][2] The primary endogenous auxin, indole-3-acetic acid (IAA), is the subject of extensive research; however, its in-planta instability can limit its agricultural and research applications.[3] This has driven the development of synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D), which exhibit greater stability and potent, often selective, herbicidal activity at high concentrations.[4]

The introduction of halogen substituents onto the indole ring of IAA is a known strategy to modulate auxin activity. For instance, 4-chloroindole-3-acetic acid (4-Cl-IAA), a naturally occurring auxin found in some legumes, exhibits higher activity in certain bioassays compared to IAA.[5] The dichlorination of the indole ring, as in the case of this compound, represents a rational design approach to potentially enhance auxin activity, alter receptor binding affinity, and modify metabolic stability, thereby creating a potent new tool for plant science research and agricultural applications.

This guide will therefore explore the anticipated properties and the necessary experimental framework to fully characterize the plant growth regulating effects of this compound.

Synthesis and Characterization

The synthesis of this compound is anticipated to follow established methods for the preparation of indole-3-acetic acid derivatives. A plausible synthetic route, based on the Fischer indole synthesis, is outlined below.

Proposed Synthetic Pathway

A common method for synthesizing indole-3-acetic acids involves the reaction of a substituted phenylhydrazine with a suitable keto-acid or its ester.[6] For the target compound, this would likely involve the reaction of 2,4-dichlorophenylhydrazine with a protected form of succinaldehydic acid, followed by cyclization and deprotection.

Experimental Protocol: Synthesis of this compound (Hypothetical)

-

Formation of the Hydrazone: React 2,4-dichlorophenylhydrazine with ethyl γ,γ-diethoxybutyrate in an acidic medium (e.g., ethanolic sulfuric acid).

-

Fischer Indole Synthesis: Heat the resulting hydrazone under reflux to induce cyclization, forming the ethyl ester of this compound.

-

Saponification: Hydrolyze the ethyl ester using a strong base, such as potassium hydroxide, to yield the potassium salt of the target compound.[6]

-

Acidification: Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the final product, this compound.[6]

-

Purification and Characterization: Purify the crude product by recrystallization. Characterize the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[3]

Postulated Mechanism of Action: An Auxin Mimic

It is hypothesized that this compound will function as an auxin mimic, exerting its effects through the established auxin signaling pathway. This pathway is initiated by the binding of auxin to its co-receptors, the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins.[3]

The TIR1/AFB Signaling Cascade

The binding of an auxin analog to a TIR1/AFB receptor stabilizes the interaction between the receptor and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription and leading to a wide range of physiological responses.

Caption: Postulated auxin signaling pathway for this compound.

Anticipated Plant Growth Regulating Effects

Based on the activities of other chlorinated indole-3-acetic acid derivatives, this compound is expected to exhibit potent auxin-like activities.[5] The specific effects will likely be concentration-dependent.

| Concentration Range | Anticipated Physiological Effects | Potential Applications |

| Low (e.g., 10⁻⁸ to 10⁻⁶ M) | Promotion of cell elongation, stimulation of adventitious root formation, induction of fruit set. | Plant tissue culture, rooting agent for cuttings, improving crop yield. |

| High (e.g., > 10⁻⁵ M) | Inhibition of root and shoot growth, induction of epinasty, senescence, and potentially plant death. | Selective herbicide for broadleaf weeds.[4] |

Experimental Evaluation of Biological Activity

A tiered approach, starting with simple bioassays and progressing to more complex physiological and molecular analyses, is recommended to characterize the biological activity of this compound.

Classic Auxin Bioassays

These assays provide a rapid and cost-effective means to assess auxin-like activity.

Experimental Protocol: Avena Coleoptile Elongation Bioassay

-

Germination: Germinate oat (Avena sativa) seeds in the dark for 3-4 days.

-

Coleoptile Sectioning: Under dim green light, excise 10 mm sections from the sub-apical region of the coleoptiles.

-

Incubation: Incubate the sections in a buffered solution containing a range of concentrations of this compound and a control (buffer only) for 18-24 hours in the dark.

-

Measurement: Measure the final length of the coleoptile sections.

-

Analysis: Plot the change in length against the concentration of the test compound to generate a dose-response curve.[5]

Experimental Protocol: Pea Root Growth Inhibition Bioassay

-

Germination: Germinate pea (Pisum sativum) seeds on moist filter paper in the dark.

-

Treatment: Once the radicles are approximately 10-15 mm long, transfer the seedlings to petri dishes containing filter paper moistened with a range of concentrations of this compound or a control solution.

-

Incubation: Incubate the petri dishes in the dark for 48-72 hours.

-

Measurement: Measure the length of the primary root.

-

Analysis: Plot the root length against the concentration of the test compound.

Advanced Physiological and Molecular Analyses

To further elucidate the mechanism of action, more advanced techniques can be employed.

-

Adventitious Rooting Assays: Use cuttings of a model plant such as mung bean (Vigna radiata) or a commercially relevant species to quantify the effect of the compound on the number and length of adventitious roots.

-

Gene Expression Analysis: Treat plant tissues with the compound and use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known auxin-responsive genes (e.g., members of the GH3 and SAUR gene families).

-

Reporter Gene Studies: Utilize transgenic plant lines containing auxin-responsive reporter constructs (e.g., DR5:GUS or DR5:GFP) to visualize the spatial and temporal patterns of auxin response following treatment.

Analytical Methods for Quantification in Plant Tissues

Accurate quantification of the applied compound and its potential metabolites within plant tissues is crucial for understanding its uptake, transport, and metabolism. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice for this purpose.

Experimental Protocol: Quantification of this compound in Plant Tissues

-

Tissue Homogenization: Harvest plant tissue and immediately freeze in liquid nitrogen. Homogenize the frozen tissue in a suitable extraction buffer (e.g., 80% methanol) containing an appropriate internal standard.

-

Solid-Phase Extraction (SPE): Clarify the homogenate by centrifugation and purify the supernatant using a C18 SPE cartridge to remove interfering compounds.

-

HPLC-MS/MS Analysis: Analyze the purified extract using a reverse-phase HPLC column coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification: Quantify the concentration of the target compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Caption: General workflow for the quantification of auxin analogs in plant tissues.

Conclusion and Future Directions

While direct experimental evidence for the plant growth regulating effects of this compound is currently lacking in the public domain, a strong theoretical and practical framework exists for its investigation. Based on the known structure-activity relationships of auxin analogs, this compound holds significant promise as a potent plant growth regulator. The experimental protocols detailed in this guide provide a clear path forward for researchers to synthesize, characterize, and evaluate the biological activity of this and other novel auxin-like molecules. Future research should focus on a comprehensive dose-response analysis across multiple plant species, elucidation of its precise molecular interactions with the TIR1/AFB co-receptors, and an assessment of its metabolic fate in planta. Such studies will be instrumental in determining the potential of this compound for applications in agriculture and as a tool for fundamental plant biology research.

References

-

Marumo, S., Abe, H., Hattori, H., & Munakata, K. (1971). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Agricultural and Biological Chemistry, 35(12), 1931-1933. [Link]

-

Yuan, J., Zhang, J., Li, X., & Wang, S. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 949581. [Link]

-

Fu, J., Wang, Y., Li, S., & Li, Z. (2023). Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. International Journal of Molecular Sciences, 24(13), 10801. [Link]

-

Ludwig-Müller, J. (2015). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. Journal of Fungi, 1(2), 217-234. [Link]

- Fox, S. W., & Bullock, M. W. (1955). U.S. Patent No. 2,701,250. Washington, DC: U.S.

-

Ahmad, M., & Kumar, A. (2018). The effects of 2,4-dichlorophenoxy acetic acid and isoproturon herbicides on the mitotic activity of wheat (Triticum aestivum L.) root tips. Journal of Taibah University for Science, 12(6), 724-730. [Link]

-

Popa, I., & Copolovici, L. (2021). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. Molecules, 26(16), 4933. [Link]

- Bayer, A. G. (2024). (2,4-dichlorophenoxy)acetic acid analogs.

-

Leyser, O. (2018). Auxin Activity: Past, present, and Future. The Plant Cell, 30(8), 1575-1584. [Link]

-

Feung, C. S., Hamilton, R. H., & Mumma, R. O. (1976). Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates. Plant Physiology, 58(5), 666-669. [Link]

-

Tan, X., & Zheng, Z. (2019). Chemical regulators of plant hormones and their applications in basic research and agriculture. Journal of Plant Growth Regulation, 38(2), 644-657. [Link]

-

Spaepen, S., & Vanderleyden, J. (2011). Indole-3-acetic acid in plant-microbe interactions. FEMS Microbiology Reviews, 35(3), 425-448. [Link]

Sources

- 1. Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid

Introduction: The Significance of Substituted Indole-3-Acetic Acids

Indole-3-acetic acid (IAA) is a pivotal phytohormone of the auxin class, orchestrating a wide array of developmental processes in plants. The indole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. The introduction of halogen substituents onto the indole ring can significantly modulate the biological and physicochemical properties of the parent molecule. Specifically, chlorinated derivatives of indole-3-acetic acid have demonstrated enhanced potency in various biological assays.[1] The target molecule of this guide, 2-(4,6-dichloro-1H-indol-3-yl)acetic acid, is a structurally interesting analog of IAA, and its synthesis provides a valuable case study for researchers in agrochemistry, pharmacology, and synthetic organic chemistry.

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound. The chosen synthetic strategy is the renowned Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus.[2] We will begin with the preparation of the key precursor, 4,6-dichlorophenylhydrazine, followed by its condensation with a suitable keto-ester equivalent and subsequent cyclization and hydrolysis to yield the final product. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Synthetic Strategy: A Fischer Indole Synthesis Approach

The overall synthetic route is a three-step process, as illustrated in the workflow diagram below. The core of this strategy is the acid-catalyzed intramolecular cyclization of a phenylhydrazone, the hallmark of the Fischer indole synthesis.

Caption: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

| Reagent/Solvent | Supplier | Purity |

| 4,6-Dichloroaniline | Sigma-Aldrich | 98% |

| Sodium Nitrite | Fisher Scientific | 99% |

| Tin(II) Chloride Dihydrate | Acros Organics | 98% |

| Hydrochloric Acid (conc.) | J.T. Baker | 37% |

| Ethyl 4,4-diethoxybutanoate | TCI Chemicals | >97% |

| Ethanol (absolute) | Decon Labs | 200 proof |

| Diethyl Ether | EMD Millipore | Anhydrous |

| Potassium Hydroxide | Macron Fine Chemicals | 85% |

| Sodium Bicarbonate | EMD Millipore | ACS Grade |

| Anhydrous Sodium Sulfate | Fisher Scientific | Certified ACS |

| Glacial Acetic Acid | VWR Chemicals | ACS Grade |

Instrumentation

-

Nuclear Magnetic Resonance (NMR): Bruker Avance III HD 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source.

-

Melting Point: Stuart SMP30 melting point apparatus.

-

pH Measurement: Mettler Toledo SevenCompact pH meter.

Experimental Protocols

PART 1: Synthesis of 4,6-Dichlorophenylhydrazine Hydrochloride

This procedure is adapted from the general method for the synthesis of substituted phenylhydrazines.[3][4][5][6][7]

1. Diazotization of 4,6-Dichloroaniline: a. In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 10.0 g (61.7 mmol) of 4,6-dichloroaniline in 50 mL of concentrated hydrochloric acid and 50 mL of water. b. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. c. Dissolve 4.50 g (65.2 mmol) of sodium nitrite in 20 mL of water and add this solution dropwise to the aniline suspension over 30 minutes, maintaining the temperature below 5 °C. d. After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

2. Reduction of the Diazonium Salt: a. In a separate 500 mL beaker, prepare a solution of 35.0 g (155 mmol) of tin(II) chloride dihydrate in 50 mL of concentrated hydrochloric acid. b. Cool the tin(II) chloride solution to 0 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the tin(II) chloride solution with constant stirring. A thick, white precipitate of the hydrazine hydrochloride will form. d. Allow the mixture to stand for 30 minutes, then collect the precipitate by vacuum filtration. e. Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol. f. Dry the product in a vacuum desiccator over potassium hydroxide pellets to yield 4,6-dichlorophenylhydrazine hydrochloride as a white to off-white solid.

PART 2: Fischer Indole Synthesis of Ethyl 2-(4,6-dichloro-1H-indol-3-yl)acetate

This protocol is based on the general principles of the Fischer indole synthesis, reacting a substituted phenylhydrazine with a protected keto-ester.[1][2][8][9][10]

1. Condensation and Cyclization: a. In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 10.0 g (46.8 mmol) of 4,6-dichlorophenylhydrazine hydrochloride and 9.0 g (47.3 mmol) of ethyl 4,4-diethoxybutanoate in 100 mL of absolute ethanol. b. Add 10 mL of glacial acetic acid to the mixture to catalyze the reaction. c. Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent. d. Once the reaction is complete, cool the mixture to room temperature.

2. Work-up and Purification: a. Pour the reaction mixture into 300 mL of ice-cold water and stir for 30 minutes. b. Extract the aqueous mixture with diethyl ether (3 x 100 mL). c. Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a brine solution (1 x 100 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4,6-dichloro-1H-indol-3-yl)acetate. e. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

PART 3: Hydrolysis of Ethyl 2-(4,6-dichloro-1H-indol-3-yl)acetate

The final step is the saponification of the ester to the corresponding carboxylic acid.[11][12]

1. Saponification: a. Dissolve the purified ethyl 2-(4,6-dichloro-1H-indol-3-yl)acetate (from Step 2) in 100 mL of ethanol in a 250 mL round-bottom flask. b. Add a solution of 10.0 g of potassium hydroxide in 20 mL of water. c. Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

2. Acidification and Isolation: a. After cooling to room temperature, remove the ethanol under reduced pressure. b. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. c. Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A precipitate of the carboxylic acid will form. d. Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven at 50 °C. e. The final product, this compound, can be further purified by recrystallization from an ethanol/water mixture.[11]

Characterization and Data

Expected Yield and Physical Properties:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance | Melting Point (°C) |

| 4,6-Dichlorophenylhydrazine HCl | C₆H₇Cl₃N₂ | 213.50 | 75-85 | White to off-white solid | ~220 (decomposes) |

| Ethyl 2-(4,6-dichloro-1H-indol-3-yl)acetate | C₁₂H₁₁Cl₂NO₂ | 288.13 | 60-70 | Light brown solid | ~135-138 |

| This compound | C₁₀H₇Cl₂NO₂ | 259.08 | 85-95 (from ester) | Off-white to pale yellow solid | ~190-193 |

Spectroscopic Data (Predicted):

-

¹H NMR of this compound (400 MHz, DMSO-d₆): δ 12.2 (s, 1H, COOH), 11.5 (s, 1H, NH), 7.5 (s, 1H, Ar-H), 7.3 (s, 1H, Ar-H), 7.2 (s, 1H, Ar-H), 3.7 (s, 2H, CH₂).

-

¹³C NMR of this compound (100 MHz, DMSO-d₆): δ 173.5 (C=O), 135.0, 128.0, 125.0, 122.0, 120.0, 115.0, 112.0, 108.0 (Ar-C), 31.0 (CH₂). (Note: These are predicted shifts based on the parent indole-3-acetic acid[13] and the expected influence of the chloro-substituents).

-

MS (ESI-): m/z 258.0 [M-H]⁻.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the reagents or products.[14][15][16][17]

-

Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.[15][17]

-

Handling of Hydrazines: Phenylhydrazine and its derivatives are toxic and potential carcinogens. Handle with extreme care and avoid skin contact and inhalation.[10]

-

Corrosive Reagents: Concentrated acids (HCl) and bases (KOH) are corrosive and should be handled with care.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Step 1 | Incomplete diazotization or reduction. | Ensure the temperature is strictly maintained at 0-5 °C during diazotization. Use fresh tin(II) chloride. |

| Low yield in Step 2 | Inefficient cyclization. | Increase the reflux time or try a different acid catalyst such as polyphosphoric acid.[10] |

| Incomplete hydrolysis in Step 3 | Insufficient base or reaction time. | Increase the amount of KOH or prolong the reflux time. Monitor by TLC. |

| Product purification issues | Presence of persistent impurities. | For the final product, consider purification by recrystallization from different solvent systems or by preparative HPLC.[18][19] |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the Fischer indole synthesis. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further investigation in various scientific disciplines. The provided troubleshooting guide should assist in overcoming common experimental challenges.

References

- CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google Patents.

-

A Simple Purification of Indole-3-Acetic Acid and Abscisic Acid for GC-SIM-MS Analysis by Microfiltration of Aqueous Samples through Nylon - PMC. Available at: [Link]

-

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate - MDPI. Available at: [Link]

-

Indole-3-acetic Acid - Organic Syntheses Procedure. Available at: [Link]

-

(PDF) Fischer Indole Synthesis - ResearchGate. Available at: [Link]

-

(PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate - ResearchGate. Available at: [Link]

-

13 CNMR spectra of indole-3-acetic acid in DMSO d 6 . (1) = 174.29, (2)... - ResearchGate. Available at: [Link]

-

Safety Data Sheet: Indole-3-acetic acid (IAA), Plant Culture Tested - ChemScience. Available at: [Link]

-

Synthesis of p-chlorophenyl-hydrazine - PrepChem.com. Available at: [Link]

-

process for continuous flow synthesis of 4-chlorophenylhydrazine salt - WIPO Patentscope. Available at: [Link]

-

The reaction of some indoles and indolines with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - SciSpace. Available at: [Link]

- US2701250A - Process of producing indole-3-acetic acids - Google Patents.

-

The Fischer Indole Synthesis - SciSpace. Available at: [Link]

-

A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis - NIH. Available at: [Link]

-

Safe Handling and Storage of Indole-3-acetic Acid (IAA). Available at: [Link]

- US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine - Google Patents.

-

Indole-3-acetic acid - Wikipedia. Available at: [Link]

-

Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] - NIH. Available at: [Link]

-

Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed. Available at: [Link]

-

Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). Available at: [Link]

-

(sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then - Organic Syntheses Procedure. Available at: [Link]

-

An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne - Organic Syntheses Procedure. Available at: [Link]

-

(PDF) Analysis of Indole-3-Acetic Acid Metabolites from Dalbergia dolichopetala by High Performance Liquid Chromatography-Mass Spectrometry - ResearchGate. Available at: [Link]

-

Expt-7 The Fischer Indole Synthesis New | PDF - Scribd. Available at: [Link]

Sources

- 1. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. scribd.com [scribd.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. chemscience.com [chemscience.com]

- 15. nbinno.com [nbinno.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. Indole-3-acetic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 18. A Simple Purification of Indole-3-Acetic Acid and Abscisic Acid for GC-SIM-MS Analysis by Microfiltration of Aqueous Samples through Nylon - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid

Foreword: A Guide for the Modern Analyst

In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. This document provides a comprehensive guide to the analytical methodologies for 2-(4,6-dichloro-1H-indol-3-yl)acetic acid, a halogenated derivative of the well-known auxin, indole-3-acetic acid (IAA). The protocols and insights contained herein are designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and validated methods for the identification, quantification, and purity assessment of this compound. We will delve into the foundational techniques of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, moving beyond mere procedural steps to explain the underlying scientific principles that govern methodological choices.

Physicochemical Profile of this compound

A thorough understanding of a molecule's physicochemical properties is the cornerstone of analytical method development. While experimental data for this compound is not widely published, we can infer its likely characteristics from its structure and data from similar compounds, such as 4-chloroindole-3-acetic acid and the parent compound, indole-3-acetic acid.[1][2]

| Property | Predicted Value/Information | Rationale & Significance for Analysis |

| Molecular Formula | C10H7Cl2NO2 | Essential for mass spectrometry and elemental analysis. |

| Molecular Weight | 244.07 g/mol | Crucial for accurate mass determination in MS and for preparing solutions of known concentration. |

| Appearance | Likely a solid, off-white to tan crystalline powder. | Based on related indole-3-acetic acid derivatives.[3] Influences sample handling and preparation. |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and sparingly soluble in water.[3] | This dictates the choice of solvents for sample preparation, HPLC mobile phases, and NMR analysis. |

| pKa | Estimated to be around 4.5 - 4.8. | The carboxylic acid moiety will have a pKa similar to IAA (4.75).[3] This is critical for HPLC method development, as pH control of the mobile phase will be necessary to ensure consistent ionization state and retention. |